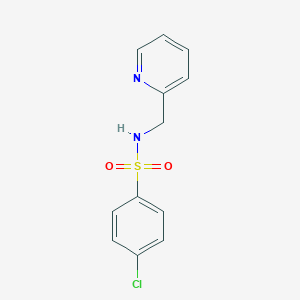
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely used in scientific research. CPB is a sulfonamide-based compound that has a pyridine ring attached to the benzene ring. This compound has been found to exhibit a wide range of biological activities, making it a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes or receptors. For example, the inhibitory activity of this compound against carbonic anhydrase IX may be due to its ability to bind to the active site of the enzyme and inhibit its activity. Similarly, the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines by binding to their receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antifungal activity by disrupting the fungal cell membrane.
実験室実験の利点と制限
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. This compound has also been found to exhibit a wide range of biological activities, making it a useful tool for researchers in various fields. However, this compound also has some limitations. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. In addition, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound and its interactions with various enzymes and receptors. In addition, further research is needed to optimize the synthesis method of this compound and to develop analogs with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has been extensively used in scientific research due to its various biological activities. This compound has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, anti-inflammatory activity, and antifungal activity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including exploring its potential as a therapeutic agent and investigating its mechanism of action.
合成法
The synthesis of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then treated with ammonia to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antifungal activity against various fungal strains.
特性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
InChIキー |
XPZMXJXJFGVIHB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)









